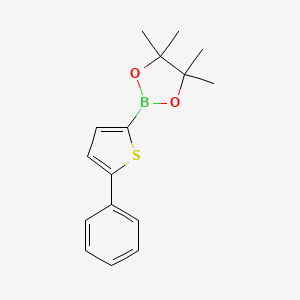

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol (1,3,2-dioxaborolane) backbone substituted with a 5-phenylthiophen-2-yl group. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of conjugated polymers, organic electronic materials, and pharmaceuticals . The phenylthiophene moiety enhances π-conjugation, making it valuable in optoelectronic applications such as OLEDs .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(20-14)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTJOCNWKJVWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671334 | |

| Record name | 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459409-74-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 5-phenylthiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: Room temperature to reflux

Catalyst: Palladium-based catalysts can be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronate ester participates in palladium-catalyzed cross-couplings with aryl halides. A representative reaction with 4-bromotriphenylamine demonstrates:

-

Catalyst : Pd(dppf)Cl₂ (4 mol%) or Ni(dppf)(o-tol)Cl (1–2 mol%).

-

Base : K₃PO₄ (3 equiv).

-

Solvent : 1,4-Dioxane or THF.

-

Conditions : 80°C for 4 hours, achieving quantitative conversion .

Example Reaction :

text4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane + 4-Bromotriphenylamine → 4-(5-Phenylthiophen-2-yl)triphenylamine

Optimized Parameters :

| Parameter | Optimal Value | Outcome | Source |

|---|---|---|---|

| Catalyst Loading | 1–4 mol% Pd/Ni | >90% conversion | |

| Temperature | 80°C | Quantitative yield | |

| Solvent | 1,4-Dioxane | Enhanced reactivity |

Stability and Handling Considerations

-

Air Sensitivity : Requires storage under inert gas (argon/nitrogen) .

-

Solubility : Insoluble in water; soluble in THF, dichloromethane, and hot methanol .

Safety Data :

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Skin/eye irritation (H315, H319) | Use gloves/eye protection (P280, P305+) | |

| Moisture sensitivity | Store in cool, dark place (<15°C) |

Functionalization of Thiophene Moieties

The 5-phenylthiophene group enables further derivatization:

-

Electrophilic Substitution : Bromination or formylation at the α-position of the thiophene ring .

-

Applications : Intermediate in organic electronics (e.g., OLEDs, conductive polymers) .

Case Study :

Formylation of the thiophene unit using DMF/POCl₃ yields 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, a precursor for optoelectronic materials .

Limitations and Challenges

-

Steric Hindrance : Bulky substituents on the thiophene ring reduce coupling efficiency .

-

Competitive Side Reactions : Protodeboronation observed under acidic conditions .

This compound’s versatility in cross-coupling chemistry and functionalization pathways makes it invaluable in materials science and pharmaceutical synthesis. Experimental protocols emphasize rigorous temperature control and catalyst selection to maximize efficiency .

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane is primarily used as a boronic acid pinacol ester in organic synthesis. It participates in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This makes it valuable for synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

Material Science

The compound has been explored for its potential in creating advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLEDs where it can act as an emissive layer or as a dopant to enhance light emission efficiency.

- Conductive Polymers : It can be incorporated into polymer matrices to improve conductivity and stability of electronic devices.

Biological Applications

Research indicates potential applications in medicinal chemistry:

- Drug Development : The compound's structure allows it to be modified to create analogs that may exhibit biological activity against various targets.

- Biosensors : Its boron functionality can be utilized in the development of biosensors for detecting biomolecules due to its ability to form reversible covalent bonds with diols.

Case Study 1: Suzuki-Miyaura Coupling

In a study published in Journal of Organic Chemistry, researchers demonstrated the efficiency of this compound in Suzuki coupling reactions. The study reported high yields when coupling aryl halides with phenylboronic esters under mild conditions. This highlights its utility in synthesizing biaryl compounds relevant to pharmaceuticals .

Case Study 2: OLED Applications

A research article in Advanced Materials explored the use of this compound in OLED devices. The authors synthesized a series of derivatives and tested their photophysical properties. The results indicated that devices incorporating these derivatives exhibited enhanced luminance and efficiency compared to traditional materials .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, where the boron atom acts as a key intermediate. The molecular targets and pathways involved include:

Carbon-Carbon Bond Formation: The boron atom facilitates the formation of carbon-carbon bonds in cross-coupling reactions.

Stabilization of Reactive Intermediates: The boron-containing moiety can stabilize reactive intermediates, making it a valuable tool in complex organic syntheses.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and properties of the target compound with analogous derivatives:

Key Observations:

- The 5-phenylthiophen-2-yl group in the target compound provides a balance between conjugation and steric bulk, optimizing its use in cross-coupling reactions for optoelectronic materials .

- Thiophen-2-yl derivatives (e.g., ) lack the phenyl extension, reducing steric hindrance but limiting electronic delocalization.

- Phenylethynyl analogs (e.g., ) exhibit distinct reactivity due to the triple bond, enabling orthogonal functionalization pathways.

- Benzo[b]thiophene derivatives (e.g., ) offer enhanced thermal stability and extended π-systems, suitable for high-performance organic semiconductors.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s phenylthiophene group facilitates coupling with aryl halides, producing conjugated systems critical for OLEDs . Thiophen-2-yl analogs exhibit faster coupling kinetics due to lower steric demand .

- Steric Effects : 3,5-Dimethylphenyl derivatives (e.g., ) show reduced reactivity in coupling reactions due to steric hindrance, favoring selective meta-substitution .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups in ) deactivate the boronic ester, while electron-donating groups (e.g., methyl in ) enhance reactivity.

Research Findings and Trends

- Regioselectivity : Substitutents like fluorine or methyl groups drastically alter borylation selectivity. For example, HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with tailored ligands achieves ortho/meta selectivity in aromatic C–H activation .

- Thermal Stability : Benzo[b]thiophene derivatives exhibit superior thermal stability (decomposition >300°C), making them suitable for high-temperature processing in device fabrication .

- Emerging Applications : Phenylethynyl borolanes (e.g., ) are being explored in click chemistry for bioconjugation, leveraging their alkyne functionality .

Biological Activity

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 459409-74-6) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure enables various biological interactions that are crucial for its role in pharmaceutical applications.

- Molecular Formula : C₁₆H₁₉BO₂S

- Molecular Weight : 286.20 g/mol

- Purity : Typically ≥95% .

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to act as a boron reagent in various chemical reactions. It is particularly noted for its role in:

- Borylation Reactions : Facilitating the introduction of boron into organic molecules, which can enhance their biological activity.

- Hydroboration : Reacting with alkenes and alkynes to form organoboron compounds that serve as intermediates in drug synthesis .

Anticancer Potential

Research indicates that boron-containing compounds can exhibit anticancer properties. The mechanism often involves:

- Inhibition of Cancer Cell Proliferation : Some studies suggest that derivatives of boronic acids can inhibit the growth of cancer cells by interfering with cellular signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics:

- GI Absorption : High absorption potential.

- Blood-Brain Barrier (BBB) Permeability : Capable of penetrating the BBB, which is crucial for CNS-targeted therapies .

Case Studies and Research Findings

- Study on Antitumor Activity :

- Enzyme Inhibition Studies :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉BO₂S |

| Molecular Weight | 286.20 g/mol |

| Purity | ≥95% |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Enzyme Inhibition | CYP2D6 (Moderate), CYP3A4 (Moderate) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.